molecular formula C13H18ClN3O2 B13881798 Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate

Cat. No.: B13881798
M. Wt: 283.75 g/mol
InChI Key: AHWQJVZNUOSPLD-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various drug classes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate typically involves the reaction of 5-chloropyrazine with piperidine derivatives under specific conditions. One common method includes the use of N-ethylpiperazine and 2-chloro-5-chloromethylpyridine. The reaction is carried out in a solvent such as water at elevated temperatures (60-70°C) for a few hours, followed by the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazine derivatives .

Scientific Research Applications

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazine ring with a piperidine moiety makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl 2-[1-(5-chloropyrazin-2-yl)piperidin-4-yl]acetate

InChI

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)7-10-3-5-17(6-4-10)12-9-15-11(14)8-16-12/h8-10H,2-7H2,1H3

InChI Key

AHWQJVZNUOSPLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=CN=C(C=N2)Cl

Origin of Product

United States

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